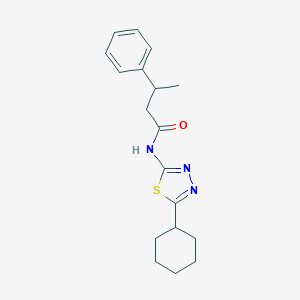![molecular formula C15H22N2S2 B216362 1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea](/img/structure/B216362.png)
1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea, also known as CP-55940, is a synthetic cannabinoid that has been extensively researched for its potential therapeutic applications. CP-55940 is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a crucial role in regulating various physiological processes.
Mecanismo De Acción
1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor by 1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea leads to a variety of physiological effects, including pain relief, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels, the inhibition of adenylyl cyclase, and the activation of mitogen-activated protein kinases. These effects are thought to underlie the therapeutic potential of 1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea in a variety of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea for lab experiments is its potency and selectivity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. However, one limitation is its potential for toxicity and adverse effects, which must be carefully monitored in experimental settings.
Direcciones Futuras
There are many potential future directions for research on 1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea, including further investigation of its therapeutic potential in pain, inflammation, and neurological disorders. Other potential areas of interest include the development of more selective agonists of the CB1 receptor, as well as investigation of the potential anti-tumor effects of 1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea. Additionally, research is needed to better understand the long-term effects of 1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea on the endocannabinoid system and other physiological processes.
Métodos De Síntesis
1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea can be synthesized using a variety of methods, including the reaction of cyclopentylmagnesium bromide with 2-chloroethyl phenyl sulfide, followed by reaction with thiourea. Another method involves the reaction of 4-methylthiophenol with cyclopentylmagnesium bromide, followed by reaction with 2-chloroethyl isocyanate and then thiourea.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been investigated for its potential anti-tumor effects.
Propiedades
Nombre del producto |
1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea |
|---|---|
Fórmula molecular |
C15H22N2S2 |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
1-cyclopentyl-3-[2-(4-methylphenyl)sulfanylethyl]thiourea |
InChI |
InChI=1S/C15H22N2S2/c1-12-6-8-14(9-7-12)19-11-10-16-15(18)17-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3,(H2,16,17,18) |
Clave InChI |
ZDEFPFMXMGONQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCCNC(=S)NC2CCCC2 |
SMILES canónico |
CC1=CC=C(C=C1)SCCNC(=S)NC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B216279.png)


![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)


![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)

![2-{[4-(4-butylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B216297.png)
![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)
![7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B216304.png)
![5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216311.png)